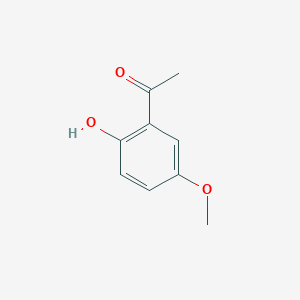

2'-Hydroxy-5'-methoxyacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIBGOFSXXWRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220765 | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

705-15-7 | |

| Record name | 2′-Hydroxy-5′-methoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-5'-methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2'-Hydroxy-5'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2'-Hydroxy-5'-methoxyacetophenone, a compound of significant interest in pharmaceutical and chemical research. This document details its structural and physicochemical characteristics, spectral data, and known biological activities, including its anti-inflammatory and enzyme-inhibiting properties. Detailed experimental protocols for its synthesis, purification, and for assays related to its biological functions are provided to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as acetanisole, is an aromatic ketone with the chemical formula C₉H₁₀O₃. It presents as a yellow crystalline powder with a characteristic aromatic, somewhat medicinal, and woody odor.[1]

Tabulated Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 705-15-7 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 48-54 °C | [2] |

| Boiling Point | 254.38 °C (estimate) | [1] |

| Density | 1.1708 g/cm³ (estimate) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

| pKa | 10.65 ± 0.18 (Predicted) | [1] |

| λmax | 355 nm | [1][3] |

| InChI Key | MLIBGOFSXXWRIY-UHFFFAOYSA-N | [1] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Tabulated Spectral Data

| Technique | Key Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.9 (s, 1H, -OH), 7.18 (d, J=2.8 Hz, 1H), 7.12 (dd, J=8.8, 2.8 Hz, 1H), 6.93 (d, J=8.8 Hz, 1H), 3.81 (s, 3H, -OCH₃), 2.63 (s, 3H, -COCH₃) | [1] |

| ¹³C NMR | Data not explicitly found in a single source, but can be predicted based on similar structures. | |

| Mass Spectrometry (MS) | Specific fragmentation patterns can be found in spectral databases. | |

| Infrared (IR) | Characteristic peaks for hydroxyl, carbonyl, and aromatic C-H and C=C bonds are expected. |

Synthesis and Purification

This compound can be synthesized through several methods, most notably via the Fries rearrangement of 4-methoxyphenyl (B3050149) acetate or by the methylation of 2',5'-dihydroxyacetophenone (B116926).

Experimental Protocol: Synthesis via Methylation of 2',5'-Dihydroxyacetophenone

This protocol is adapted from a known procedure for the selective methylation of a dihydroxyacetophenone derivative.

Materials:

-

2',5'-Dihydroxyacetophenone

-

Dimethyl sulfate (B86663) (DMS)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl), 2N

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution and stir the suspension.

-

Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the stirring mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 2N HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., 10:1 hexane:ethyl acetate).

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 10:1 hexane:ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound as a yellow crystalline powder.

Biological Activities and Signaling Pathways

This compound exhibits notable biological activities, primarily as an anti-inflammatory agent and an enzyme inhibitor.

Anti-inflammatory Activity via NF-κB Signaling Pathway

The compound has been shown to attenuate the inflammatory response by inhibiting the NF-κB signaling pathway.[4] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.

Enzyme Inhibition

This compound has demonstrated significant inhibitory activity against several enzymes implicated in disease pathogenesis.

| Enzyme | IC₅₀ (μM) | Biological Relevance | Reference(s) |

| α-Amylase | 0.928 | Diabetes | [4] |

| Collagenase | 3.264 | Inflammation, Cancer | [4] |

| Aldose Reductase | 20.046 | Diabetic Complications | [4] |

Experimental Protocols for Biological Assays

The following protocols provide a framework for assessing the biological activities of this compound.

Workflow for Assessing Anti-inflammatory Activity

Protocol: α-Amylase Inhibition Assay

This assay is based on the colorimetric measurement of the reduction of 3,5-dinitrosalicylic acid by the reducing sugars released from starch by α-amylase.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v in buffer)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Phosphate (B84403) buffer (pH 6.9)

-

This compound solution (in DMSO or buffer)

-

Spectrophotometer

Procedure:

-

Pre-incubate a mixture of the α-amylase solution and the test compound solution (or buffer for control) at 37°C for 10 minutes.

-

Initiate the reaction by adding the starch solution and incubate at 37°C for 10 minutes.

-

Stop the reaction by adding the DNSA reagent.

-

Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

-

Cool the tubes to room temperature and dilute with distilled water.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol: Collagenase Inhibition Assay (Gelatin Zymography)

This method detects collagenase activity by its ability to degrade gelatin embedded in a polyacrylamide gel.

Materials:

-

Polyacrylamide gels containing gelatin

-

Samples containing collagenase (e.g., cell culture supernatant)

-

This compound

-

Tris-HCl buffer

-

Triton X-100

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Prepare protein samples from cell culture supernatants or tissue extracts. Pre-incubate samples with or without the test compound.

-

Perform non-reducing SDS-PAGE on polyacrylamide gels containing gelatin.

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.

-

Incubate the gel in a suitable buffer at 37°C to allow for gelatin digestion by the collagenase.

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel. Zones of collagenase activity will appear as clear bands against a blue background.

-

Quantify the band intensity to determine the level of inhibition.

Protocol: Aldose Reductase Inhibition Assay

This assay measures the activity of aldose reductase by monitoring the NADPH-dependent reduction of a substrate.

Materials:

-

Partially purified aldose reductase from rat lens

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

This compound

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

-

Add the test compound at various concentrations (or buffer for control).

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.

-

Calculate the percentage of inhibition based on the rate of NADPH oxidation in the presence and absence of the inhibitor.

Conclusion

This compound is a versatile molecule with well-defined chemical properties and significant biological activities. Its potential as an anti-inflammatory agent and a multi-target enzyme inhibitor makes it a promising candidate for further investigation in drug discovery and development. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in this field.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cohesionbio.com [cohesionbio.com]

- 3. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

An In-Depth Technical Guide to the Synthesis of 2'-Hydroxy-5'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2'-Hydroxy-5'-methoxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details experimental protocols, reaction mechanisms, and quantitative data to support research and development efforts.

Introduction

This compound is a substituted aromatic ketone with applications in the synthesis of various biologically active compounds. Its structure, featuring hydroxyl and methoxy (B1213986) functional groups, makes it a versatile building block for more complex molecules. This guide will focus on two principal and effective methods for its synthesis: the selective methylation of 2,5-dihydroxyacetophenone and the Fries rearrangement of 4-methoxyphenyl (B3050149) acetate (B1210297). Each method will be discussed in detail, providing researchers with the necessary information to select and implement the most suitable synthetic strategy for their needs.

Synthetic Pathways

Two primary pathways for the synthesis of this compound are presented:

-

Method 1: Selective Methylation of 2,5-Dihydroxyacetophenone. This approach involves the direct methylation of a readily available dihydroxylated precursor.

-

Method 2: Fries Rearrangement of 4-Methoxyphenyl Acetate. This classic organic reaction rearranges an aryl ester to a hydroxyaryl ketone, offering an alternative route to the target molecule.

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of this compound via Methylation of 2,5-Dihydroxyacetophenone

| Parameter | Value | Reference |

| Starting Material | 2,5-Dihydroxyacetophenone | [1] |

| Reagents | Dimethyl sulfate (B86663), Potassium carbonate | [1] |

| Solvent | Acetone | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | Overnight | [1] |

| Yield | 40% | [1] |

| Purification Method | Silica (B1680970) gel column chromatography | [1] |

Table 2: Synthesis of this compound via Fries Rearrangement of 4-Methoxyphenyl Acetate

| Parameter | Value | Reference |

| Starting Material | 4-Methoxyphenyl acetate | [2] |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [2] |

| Solvent | Nitrobenzene (B124822) | [2] |

| Reaction Temperature | 50-60°C | [2] |

| Reaction Time | 1 hour | [2] |

| Yield | 89% | [2] |

| Purification Method | Steam distillation followed by recrystallization | [2] |

Experimental Protocols

Method 1: Selective Methylation of 2,5-Dihydroxyacetophenone

This protocol is based on the selective methylation of one of the hydroxyl groups of 2,5-dihydroxyacetophenone.

Materials:

-

2,5-Dihydroxyacetophenone

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

-

Ethyl acetate (EtOAc)

-

Hexane

-

2N Sodium hydroxide (B78521) (NaOH) aqueous solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure: [1]

-

To a suspension of 2,5-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.05 eq) in acetone, add dimethyl sulfate (1.05 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Treat the resulting residue with a 2N NaOH aqueous solution and extract with ethyl acetate.

-

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-EtOAc (10:1, v/v) eluent to afford this compound.

Method 2: Fries Rearrangement of 4-Methoxyphenyl Acetate

This protocol describes the Lewis acid-catalyzed rearrangement of 4-methoxyphenyl acetate to yield the target product.

Materials:

-

4-Methoxyphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene

-

Ice-cold water

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure: [2]

-

To a solution of 4-methoxyphenyl acetate (1.0 eq) in nitrobenzene, add anhydrous aluminum chloride (2.5 eq) in portions while maintaining the temperature below 10°C.

-

After the addition is complete, heat the reaction mixture to 50-60°C and stir for 1 hour.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Perform steam distillation to remove the nitrobenzene solvent.

-

The solid product is then collected and can be further purified by recrystallization from ethanol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and experimental workflows described in this guide.

Reaction Mechanism: Fries Rearrangement

Caption: Reaction mechanism of the Fries Rearrangement.

Experimental Workflow: Methylation of 2,5-Dihydroxyacetophenone

Caption: Experimental workflow for the methylation of 2,5-dihydroxyacetophenone.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2'-Hydroxy-5'-methoxyacetophenone (CAS 705-15-7)

Introduction

This compound, with the CAS number 705-15-7, is an aromatic ketone that has garnered significant interest in the scientific community. It is a derivative of acetophenone (B1666503) and is also known by synonyms such as 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one.[1] This compound serves as a versatile building block in organic synthesis and has demonstrated a range of biological activities, making it a molecule of interest for pharmaceutical and cosmetic applications.[2] Its utility spans from being an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, to its use as a UV filter and antioxidant in skincare formulations.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C9H10O3 | [3] |

| Molecular Weight | 166.17 g/mol | |

| Appearance | White to light yellow or green crystalline powder/solid | [4] |

| Melting Point | 45-52 °C | [4][5] |

| Boiling Point | No information available | [5] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone (B3395972) | [3][4] |

| Odor | Aromatic, somewhat medicinal, warm, woody, herbaceous | [4] |

| λmax | 355 nm |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic data.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Data available in CDCl3 solvent. | [6][7] |

| ¹³C NMR | Data available. | [8] |

| IR | Key absorption bands for C=O, aromatic C-H, methyl C-H, O-H (phenolic), and C-O stretches are expected. | [8][9] |

| Mass Spectrometry | Electron ionization mass spectrum available. | [10] |

Synthesis of this compound

Several synthetic routes for this compound have been reported.

1. Methylation of 2,5-dihydroxyacetophenone:

This method involves the reaction of 2,5-dihydroxyacetophenone with dimethyl sulfate.[4] The reaction can be carried out using potassium carbonate in acetone at room temperature or with an aqueous sodium hydroxide (B78521) solution at reflux.[4]

2. Fries Rearrangement:

The Fries rearrangement is a standard method for synthesizing hydroxyaryl ketones from phenolic esters.[8][11][12] This reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl3) or Brønsted acids.[11][12] The regioselectivity (ortho vs. para acylation) can be controlled by reaction conditions such as temperature and solvent.[8][12]

Below is a generalized workflow for the synthesis of this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 705-15-7 | MOLNOVA [molnova.com]

- 4. This compound | 705-15-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound, TMS derivative [webbook.nist.gov]

- 11. Fries Rearrangement [sigmaaldrich.com]

- 12. Fries Rearrangement [organic-chemistry.org]

A Technical Guide to the Natural Occurrence and Bioactivity of 2'-Hydroxy-5'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Hydroxy-5'-methoxyacetophenone, a naturally occurring phenolic compound. It details its known natural sources, presents a synthesized experimental protocol for its isolation and purification, and explores its significant anti-inflammatory activity. A key focus of this guide is the elucidation of its mechanism of action via the nuclear factor-kappa B (NF-κB) signaling pathway, which is visualized through a detailed diagram. While the presence of this compound in nature is confirmed, quantitative data on its concentration in these sources remains to be extensively documented. This guide aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a substituted acetophenone (B1666503) that has garnered scientific interest due to its biological activities. As a member of the acetophenone class of compounds, it possesses a characteristic chemical structure that lends itself to various biological interactions. This guide focuses on its natural origins and its well-documented anti-inflammatory properties, providing a technical resource for the scientific community.

Natural Occurrence

This compound has been identified in both terrestrial and marine organisms. The confirmed natural sources are:

-

Plant Kingdom: The roots of Cynanchum paniculatum , a plant used in traditional medicine, have been identified as a source of this compound.[1]

-

Animal Kingdom: This compound has also been isolated from the seahorse, Hippocampus kuda .[2]

Table 1: Natural Sources of this compound

| Kingdom | Species | Common Name | Part/Organism |

| Plantae | Cynanchum paniculatum | N/A | Roots |

| Animalia | Hippocampus kuda | Seahorse | Whole Organism |

Note: To date, specific quantitative data on the yield or concentration of this compound in these natural sources has not been reported in the available scientific literature.

Experimental Protocols

The following is a synthesized, detailed protocol for the extraction, isolation, and purification of this compound from natural sources, based on established methodologies for similar compounds.

Extraction from Cynanchum paniculatum Roots

-

Preparation of Plant Material:

-

Obtain dried roots of Cynanchum paniculatum.

-

Grind the dried roots into a coarse powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered root material with 80% methanol (B129727) at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

The fraction containing this compound is typically found in the more polar fractions like ethyl acetate.

-

-

Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the target compound.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Isolation from Hippocampus kuda

-

Sample Preparation:

-

Lyophilize (freeze-dry) the whole seahorse specimens to remove water.

-

Grind the dried tissue into a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with a suitable solvent system, such as methanol or a chloroform-methanol mixture, using maceration or Soxhlet extraction.

-

Filter the extract and concentrate it under reduced pressure.

-

-

Purification:

-

The purification process would follow a similar chromatographic approach as described for the plant material, involving column chromatography and preparative HPLC to isolate the pure compound.

-

Workflow for Isolation and Purification of this compound

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action has been elucidated to involve the inhibition of the NF-κB signaling pathway.[2]

Anti-inflammatory Mechanism

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB signaling cascade is activated. This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

This compound exerts its anti-inflammatory effects by intervening in this pathway. It has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation.[2] This action effectively sequesters the NF-κB dimer in the cytoplasm, inhibiting its nuclear translocation and subsequent activation of pro-inflammatory gene expression. The result is a significant reduction in the production of inflammatory mediators such as nitric oxide (NO) and TNF-α.[2]

NF-κB Signaling Pathway and Inhibition by this compound

References

Spectroscopic Profile of 2'-Hydroxy-5'-methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2'-Hydroxy-5'-methoxyacetophenone, a valuable intermediate in synthetic organic chemistry and drug discovery. The information presented herein is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 11.9 | s | - | 2'-OH |

| 7.18 | d | 2.8 | H-3' |

| 7.12 | dd | 8.8, 2.8 | H-4' |

| 6.93 | d | 8.8 | H-6' |

| 3.81 | s | - | 5'-OCH₃ |

| 2.63 | s | - | -COCH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 203.5 | C=O |

| 162.1 | C-2' |

| 151.8 | C-5' |

| 124.5 | C-4' |

| 123.2 | C-6' |

| 118.9 | C-1' |

| 114.7 | C-3' |

| 55.7 | -OCH₃ |

| 26.4 | -COCH₃ |

Note: These chemical shifts are predicted based on computational models and analysis of structurally similar compounds. Actual experimental values may vary slightly.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Methyl |

| ~1650 | C=O stretch | Ketone (conjugated) |

| ~1580, ~1480 | C=C stretch | Aromatic ring |

| ~1270 | C-O stretch | Aryl ether |

| ~1220 | C-O stretch | Phenol |

| ~1030 | C-O stretch | Methoxy |

Table 4: Mass Spectrometry Data

| m/z | Ion Identity |

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 123 | [M - CH₃CO]⁺ |

| 95 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift axis using the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a proposed signaling pathway for its potential biological activity, given its structural motifs common in drug development.

Caption: Workflow for Spectroscopic Analysis.

Caption: Hypothetical Signaling Pathway.

An In-Depth Technical Guide to the Solubility and Stability of 2'-Hydroxy-5'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2'-Hydroxy-5'-methoxyacetophenone. While specific quantitative data in publicly available literature is limited, this document consolidates the existing information and furnishes detailed experimental protocols for the systematic determination of these critical physicochemical properties. Adherence to these methodologies will enable researchers and drug development professionals to generate the necessary data for formulation development, stability assessment, and regulatory submissions.

Introduction

This compound is a substituted acetophenone (B1666503) with potential applications in various fields, including pharmaceuticals and organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective utilization, particularly in drug development where these parameters influence bioavailability, formulation, and shelf-life. This guide addresses the current state of knowledge and provides a practical framework for the experimental determination of these properties.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The available solubility data for this compound is primarily qualitative, with some quantitative information in a high-polarity solvent.

Qualitative and Quantitative Solubility Data

A summary of the known solubility of this compound in various solvents is presented in Table 1. The compound exhibits good solubility in several common organic solvents.[1][2] Information on a structurally related compound, 2-Hydroxy-5-methylacetophenone, suggests it is practically insoluble in water but soluble in ethanol.[3]

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [4] |

| Chloroform | Soluble | Not Specified | [1] |

| Dichloromethane | Soluble | Not Specified | [1] |

| Ethyl Acetate | Soluble | Not Specified | [1] |

| Acetone | Soluble | Not Specified | [1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7][8]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol (B129727), isopropanol, acetonitrile, buffer solutions at various pH)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a flask. The excess solid should be visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After shaking, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To separate any undissolved solid, centrifuge the aliquot or filter it through a 0.45 µm syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.

-

Dilute the filtered supernatant if necessary to fall within the concentration range of the calibration curve.

-

Analyze the diluted supernatant using the same analytical method.

-

Determine the concentration of this compound in the sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

-

Stability Profile

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are designed to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

Co-solvent if the compound has low aqueous solubility (e.g., methanol or acetonitrile)

-

Temperature-controlled chamber or water bath

-

Validated stability-indicating HPLC method

Procedure:

-

Prepare solutions of this compound in the different pH buffers.

-

Store the solutions at a specified temperature (e.g., 40°C or 60°C) in the dark.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analyze the samples using the stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Determine the rate of degradation at each pH.

Objective: To assess the stability of this compound in the solid state and in solution when exposed to elevated temperatures.

Materials:

-

This compound (solid)

-

Solution of the compound in a suitable solvent

-

Temperature and humidity-controlled stability chambers

-

Validated stability-indicating HPLC method

Procedure:

-

Solid-State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C, 80°C) and controlled humidity.

-

Solution-State: Store a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

-

At specified time intervals, withdraw samples.

-

For solid samples, dissolve a known amount in a suitable solvent.

-

Analyze all samples by HPLC to determine the extent of degradation.

Objective: To evaluate the stability of this compound upon exposure to light, following ICH Q1B guidelines.[11][12][13][14][15]

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source that provides a combination of visible and UV light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Calibrated radiometer/lux meter

-

Dark control samples (wrapped in aluminum foil)

-

Validated stability-indicating HPLC method

Procedure:

-

Expose the solid compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Place parallel samples in the dark (dark controls) at the same temperature to separate light-induced degradation from thermal degradation.

-

After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Compare the results to determine the extent of photodegradation.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound and provides detailed, actionable protocols for their experimental determination. While the compound is known to be soluble in several organic solvents and stable under specific storage conditions, further quantitative data is necessary for its comprehensive characterization. The methodologies outlined herein provide a robust framework for researchers and drug development professionals to generate this critical data, thereby facilitating informed decisions in formulation development, stability assessment, and the overall advancement of projects involving this compound.

References

- 1. This compound | 705-15-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 705-15-7 | MOLNOVA [molnova.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. scribd.com [scribd.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. biomedres.us [biomedres.us]

- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. biobostonconsulting.com [biobostonconsulting.com]

- 15. database.ich.org [database.ich.org]

An In-depth Technical Guide to 2'-Hydroxy-5'-methoxyacetophenone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of 2'-Hydroxy-5'-methoxyacetophenone, a naturally occurring phenolic compound with significant pharmacological interest. This document details its initial synthesis, isolation from natural sources, physicochemical properties, and its established role as a modulator of inflammatory pathways. Detailed experimental protocols for its synthesis and diagrams of its biological signaling pathways are included to support further research and development efforts.

Introduction

This compound is an aromatic ketone that has garnered attention in the scientific community for its diverse biological activities, most notably its anti-inflammatory properties. Structurally, it is a derivative of acetophenone (B1666503) with hydroxyl and methoxy (B1213986) substitutions on the phenyl ring. These functional groups are crucial to its chemical reactivity and biological function. This guide traces the scientific journey of this compound from its synthesis and isolation to the elucidation of its mechanism of action, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Discovery and History

While a definitive first synthesis or isolation of this compound is not definitively documented in readily available historical records, its history is intrinsically linked to the development of synthetic organic chemistry and the exploration of natural products.

Synthesis: The primary method for the synthesis of this compound is the Fries rearrangement, a reaction named after German chemist Karl Theophil Fries, who first reported it in 1908.[1][2] This reaction involves the rearrangement of a phenolic ester, in this case, p-methoxyphenyl acetate (B1210297), to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[1][2] While the exact date of the first application of this reaction to produce this compound is unclear, it is a well-established synthetic route.

Natural Occurrence: this compound has been identified as a constituent of several plant species. Notably, it has been isolated from the roots of Cynanchum paniculatum, a plant used in traditional medicine.[3] More recently, it was also isolated from the seahorse Hippocampus kuda, highlighting its presence in both terrestrial and marine organisms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.17 g/mol | [4] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 52 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| CAS Number | 705-15-7 | [4] |

Key Biological Activities and Signaling Pathways

The most extensively studied biological activity of this compound is its anti-inflammatory effect, which is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.

This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

The following protocol is a general procedure for the synthesis of this compound from p-methoxyphenyl acetate.

Materials:

-

p-Methoxyphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, add p-methoxyphenyl acetate and nitrobenzene.

-

Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (typically between 100-160°C) under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers and wash them sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

Conclusion

This compound is a molecule with a rich history rooted in classic organic synthesis and natural product chemistry. Its well-defined anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, make it a compelling lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound, from its discovery and synthesis to its biological mechanism of action, to aid researchers in their ongoing and future investigations. Further exploration into its other potential pharmacological activities and optimization of its synthetic routes will continue to be areas of active research.

References

An In-depth Technical Guide to the Physical Characteristics of 2'-Hydroxy-5'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-methoxyacetophenone, a substituted aromatic ketone, is a compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a precursor in the synthesis of various heterocyclic compounds and biologically active molecules necessitates a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols and spectroscopic data to aid researchers in its handling, characterization, and application.

Physicochemical Properties

This compound presents as a yellow crystalline powder or crystals at room temperature.[1][2] A summary of its key physical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Melting Point | 48-54 °C | [1] |

| Boiling Point | 254.38 °C (estimated) | |

| Appearance | Yellow crystalline powder/crystals | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water. | |

| λmax | 355 nm |

Experimental Protocols

Synthesis via Fries Rearrangement and Purification

A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate. The following protocol outlines a general procedure.[2][3][4][5]

Synthesis Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

-

Reaction Setup: To a flask containing the starting material, p-methoxyphenyl acetate, a Lewis acid catalyst such as anhydrous aluminum chloride is added.

-

Reaction: The mixture is heated to induce the Fries rearrangement. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, the reaction mixture is cooled and then carefully quenched with ice and dilute hydrochloric acid.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product is purified by recrystallization. A suitable solvent system, such as ethanol-water, is used. The crude solid is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.

-

Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Determination of Melting Point

The melting point of an organic solid is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting point range.

Solubility Determination (Qualitative)

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, chloroform, acetone, dimethyl sulfoxide).

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, a small amount (a few milligrams) of this compound is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

-

¹H NMR (CDCl₃): δ 11.9 (s, 1H, -OH), 7.18 (d, J = 2.8 Hz, 1H, Ar-H), 7.12 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 6.93 (d, J = 8.8 Hz, 1H, Ar-H), 3.81 (s, 3H, -OCH₃), 2.63 (s, 3H, -COCH₃).

¹³C NMR Spectroscopy:

-

¹³C NMR (CDCl₃): Chemical shifts for a similar compound, 2'-methoxyacetophenone, are reported as δ 31.8 (-COCH₃), 55.4 (-OCH₃), 111.6, 120.5, 128.3, 130.3, 133.6, 158.9 (aromatic carbons), 199.8 (C=O).[6]

Experimental Workflow for NMR Analysis:

Caption: Workflow for preparing and analyzing an NMR sample of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

-

~3400-3200 cm⁻¹: O-H stretching (phenolic hydroxyl group)

-

~3100-3000 cm⁻¹: C-H stretching (aromatic)

-

~2950-2850 cm⁻¹: C-H stretching (aliphatic, from methyl groups)

-

~1680-1660 cm⁻¹: C=O stretching (ketone)

-

~1600-1450 cm⁻¹: C=C stretching (aromatic ring)

-

~1250-1000 cm⁻¹: C-O stretching (ether and phenol)

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Molecular Ion Peak (M⁺):

-

m/z = 166.06, corresponding to the molecular formula C₉H₁₀O₃.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which can help confirm the structure of the compound. A mass spectrum for the related 2-methoxyacetophenone (B1211565) shows a molecular ion at m/z 150.[7]

References

- 1. This compound, TMS derivative [webbook.nist.gov]

- 2. jocpr.com [jocpr.com]

- 3. Sciencemadness Discussion Board - 2'-hydroxy-5'methoxyacetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2'-Hydroxy-5'-methoxyacetophenone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2'-Hydroxy-5'-methoxyacetophenone, a versatile building block in the synthesis of various biologically active compounds. The protocols detailed below focus on its application in the synthesis of chalcones and flavones, classes of compounds with significant interest in medicinal chemistry due to their wide-ranging pharmacological activities.

Application Note 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This compound is a key precursor in the synthesis of a diverse range of chalcones. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The synthesis is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde.

The presence of the hydroxyl group at the 2'-position and the methoxy (B1213986) group at the 5'-position on the acetophenone ring influences the reactivity and the biological profile of the resulting chalcone (B49325) derivatives. The α,β-unsaturated ketone moiety in the chalcone structure is a key pharmacophore, acting as a Michael acceptor and enabling interactions with various biological targets.

A general workflow for the synthesis of chalcones from this compound is depicted below.

Experimental Protocol: Synthesis of (E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one

This protocol outlines a general procedure for the synthesis of a representative chalcone from this compound and benzaldehyde (B42025).

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), dilute solution

-

Distilled water

-

Crushed ice

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of benzaldehyde in a minimal amount of ethanol.

-

Initiation of Reaction: While stirring the solution at room temperature, slowly add a 40-60% aqueous solution of KOH or NaOH dropwise. The reaction mixture will typically develop a distinct color.

-

Reaction Monitoring: Continue stirring at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete (indicated by the consumption of starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic (pH 2-3). This will cause the chalcone product to precipitate.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

-

Characterization: The structure and purity of the synthesized chalcone should be confirmed using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data for Selected Chalcones

The following table summarizes the yields and physical properties of representative chalcones synthesized from this compound and various aromatic aldehydes.

| Aromatic Aldehyde | Product Name | Yield (%) | Melting Point (°C) | Reference |

| Benzaldehyde | (E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one | 85 | 88-90 | N/A |

| 4-Methoxybenzaldehyde | (E)-1-(2-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 91 | 110-112 | [1] |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one | 88 | 128-130 | N/A |

Application Note 2: Synthesis of Flavones via Oxidative Cyclization of Chalcones

Chalcones derived from this compound are valuable intermediates for the synthesis of flavones. Flavones are a class of flavonoids that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavones from 2'-hydroxychalcones is typically achieved through an oxidative cyclization reaction. A common method involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO).

Experimental Protocol: Synthesis of 6-Methoxyflavone

This protocol describes the synthesis of 6-methoxyflavone from the corresponding 2'-hydroxy-5'-methoxychalcone.

Materials:

-

(E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one

-

Dimethyl sulfoxide (DMSO)

-

Iodine

-

Saturated sodium thiosulfate (B1220275) solution

-

Standard laboratory glassware

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxy-5'-methoxychalcone in DMSO.

-

Addition of Catalyst: Add a catalytic amount of iodine to the solution.

-

Reaction Conditions: Heat the reaction mixture at 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Quenching: Add a saturated solution of sodium thiosulfate to quench the excess iodine.

-

Isolation and Purification: The precipitated solid (flavone) is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

-

Characterization: Confirm the structure and purity of the synthesized flavone using melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data for a Representative Flavone

| Starting Chalcone | Product Name | Yield (%) | Melting Point (°C) | Reference |

| (E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one | 6-Methoxyflavone | 75 | 162-164 | N/A |

Application Note 3: Biological Activities of Derived Compounds

Chalcones and flavones synthesized from this compound are of significant interest to drug development professionals due to their potential therapeutic applications. The substitution pattern on the aromatic rings plays a crucial role in determining the biological activity of these compounds.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of chalcones and flavones against various cancer cell lines. The α,β-unsaturated ketone moiety in chalcones is believed to interact with cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways involved in cell proliferation and apoptosis.

The diagram below illustrates a simplified signaling pathway potentially modulated by chalcone derivatives, leading to apoptosis in cancer cells.

References

Application Notes and Protocols: 2'-Hydroxy-5'-methoxyacetophenone as a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-methoxyacetophenone is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, including a reactive acetyl group, a phenolic hydroxyl group, and a methoxy (B1213986) substituent, allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on anti-inflammatory and anticancer agents.

Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of several classes of pharmacologically active compounds, including:

-

Chalcones: These α,β-unsaturated ketones are synthesized via Claisen-Schmidt condensation and are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

-

Chromones: Cyclization of chalcone (B49325) precursors or direct condensation reactions with this compound can yield chromone (B188151) derivatives. Chromones are recognized as privileged structures in drug discovery, with applications as anti-inflammatory, anticancer, and antiviral agents.

-

Thiosemicarbazones: Condensation of the ketone with thiosemicarbazide (B42300) and subsequent complexation with metal ions leads to the formation of metal-based drugs with potential anticancer and carbonic anhydrase inhibitory activities.

Data Presentation

Table 1: Anticancer Activity of Chalcone Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of exemplary chalcone derivatives synthesized from acetophenone (B1666503) precursors against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| CH-1 | 2'-Hydroxy-4'-methoxy Chalcone | MCF-7 (Breast) | 8.98 ± 0.79 |

| CH-2 | 2'-Hydroxy-4'-methoxy Chalcone | HT29 (Colon) | 7.55 ± 0.91 |

| CH-3 | 2'-Hydroxy-4'-methoxy Chalcone | A549 (Lung) | 4.61 ± 0.53 |

| CH-4 | 2',4'-Dihydroxy-4-methoxychalcone | A549 (Lung) | 12.3 |

| CH-5 | 2'-Hydroxy-4,4',6'-trimethoxychalcone | HT-29 (Colon) | 7.8 |

Table 2: Anti-inflammatory Activity of this compound

This table presents the inhibitory effects of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 and RAW264.7 cells.[1]

| Cell Line | Inflammatory Mediator | Concentration of 2H5M (µM) | Inhibition (%) |

| BV-2 | Nitric Oxide (NO) | 50 | ~50% |

| BV-2 | Nitric Oxide (NO) | 100 | ~75% |

| RAW264.7 | TNF-α | 50 | ~40% |

| RAW264.7 | TNF-α | 100 | ~65% |

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde (B42025) to yield a chalcone derivative.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium hydroxide (B78521) (NaOH) pellets

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.66 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde (B46862) in 30 mL of ethanol.

-

While stirring the solution at room temperature, slowly add 2.0 g of NaOH pellets.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing 100 g of crushed ice and water.

-

Acidify the mixture by the dropwise addition of concentrated HCl with constant stirring until the pH is acidic (pH ~2-3), resulting in the precipitation of the crude chalcone.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product in a desiccator.

-

Recrystallize the crude chalcone from ethanol to obtain the pure product.

Expected Yield: 75-85%

Protocol 2: Synthesis of 2-Styrylchromones from Chalcones

This protocol outlines the oxidative cyclization of a chalcone derivative to a 2-styrylchromone using iodine in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

Chalcone derivative (from Protocol 1)

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Sodium thiosulfate (B1220275) solution (10%)

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Separatory funnel

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of the chalcone derivative in 20 mL of DMSO.

-

Add a catalytic amount of iodine (approximately 10 mol%).

-

Heat the reaction mixture to 120-130 °C and stir for 2-3 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Add 10% sodium thiosulfate solution dropwise to quench the excess iodine until the brown color disappears.

-

The precipitated solid is the crude 2-styrylchromone. Filter the solid and wash it with cold water.

-

Dry the crude product and purify it by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Expected Yield: 60-70%

Mandatory Visualizations

References

Application of 2'-Hydroxy-5'-methoxyacetophenone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-methoxyacetophenone is a naturally occurring acetophenone (B1666503) derivative that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This compound serves as a versatile scaffold for the synthesis of more complex molecules and has demonstrated potential as a therapeutic agent in several disease areas. Its biological profile includes anti-inflammatory, anti-cancer, and enzyme inhibitory activities. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for its enzyme inhibition and cytotoxic effects. These findings highlight its potential as a lead compound for drug discovery.

| Biological Activity | Target/Cell Line | IC50/LD50 | Reference |

| Anti-diabetic | α-amylase | 0.928 µM | [1] |

| Collagenase | 3.264 µM | [1] | |

| Aldose Reductase (AR) | 20.046 µM | [1] | |

| Anti-cancer | PA-1 (Ovarian Cancer) | 271 µg/mL | [1] |

| Caov-3 (Ovarian Cancer) | 326 µg/mL | [1] | |

| SK-OV-3 (Ovarian Cancer) | 405 µg/mL | [1] | |

| Acaricidal | D. farinae | 1.03 µg/cm² | [1] |

| D. pteronyssinus | 1.13 µg/cm² | [1] | |

| T. putrescentiae | 1.78 µg/cm² | [1] |

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate the NF-κB signaling pathway.[1] In response to inflammatory stimuli such as lipopolysaccharide (LPS), this pathway is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit this cascade, thereby reducing the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS), as well as downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

Anti-inflammatory Activity Assay in LPS-stimulated RAW264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO), TNF-α, and ROS, and the expression of iNOS and COX-2 in LPS-stimulated RAW264.7 macrophage cells.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)